
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H2BrClFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with appropriate halogenated reagents under specific conditions. For instance, the reaction can be carried out using a combination of bromine, chlorine, and fluorine sources in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and cyclization reactions. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve yields and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boronic acids. Reaction conditions may vary, but they often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biphenyl derivatives, while nucleophilic substitution can produce various substituted benzoxazole derivatives .
Scientific Research Applications
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antifungal, antimicrobial, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole include:
- 4-Bromo-2-fluorobenzoic acid
- 1-Bromo-4-chloro-2-fluorobenzene
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of halogen atoms and the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H2BrClFNO |
|---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
4-bromo-2-chloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H |
InChI Key |
JWINCIDTHXUFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)OC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


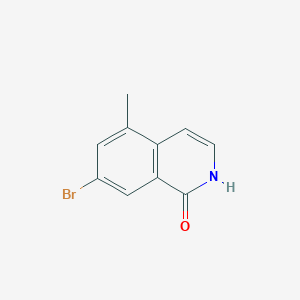
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

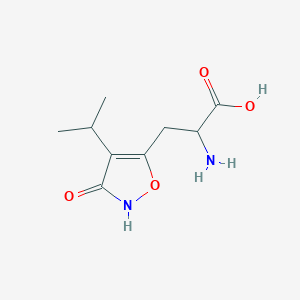
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
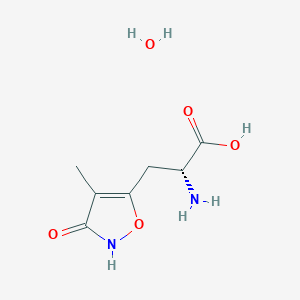
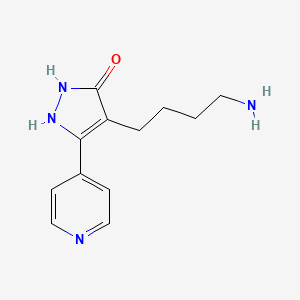
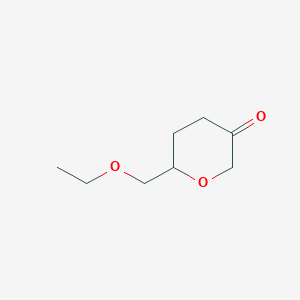
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)

